3-Bromo-5-(oxetan-3-yloxy)pyridine
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Overview
Description
3-Bromo-5-(oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a brominated pyridine derivative that contains an oxetane ring, which is a four-membered cyclic ether. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(oxetan-3-yloxy)pyridine typically involves the bromination of 5-(oxetan-3-yloxy)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(oxetan-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-(oxetan-3-yloxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(oxetan-3-yloxy)pyridine depends on its specific applicationThese interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(oxetan-3-yl)pyridine: Similar structure but lacks the oxygen atom in the oxetane ring.
3-Bromo-4-(oxetan-3-yloxy)pyridine: Similar structure with the oxetane ring attached at a different position on the pyridine ring.
3-Bromo-2-(oxetan-3-yloxy)pyridine: Another isomer with the oxetane ring attached at the 2-position.
Uniqueness
3-Bromo-5-(oxetan-3-yloxy)pyridine is unique due to the specific positioning of the bromine and oxetane groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H8BrNO2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-bromo-5-(oxetan-3-yloxy)pyridine |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-7(3-10-2-6)12-8-4-11-5-8/h1-3,8H,4-5H2 |
InChI Key |
MBOUWEOKJVZSTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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